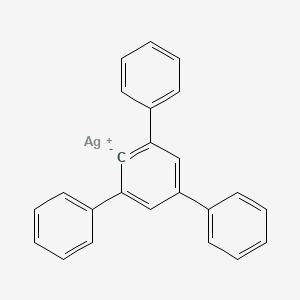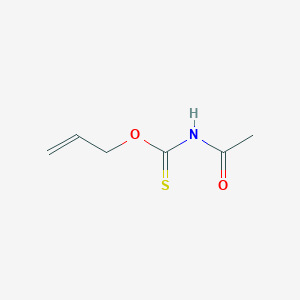![molecular formula C16H10N2O2 B14299239 2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline CAS No. 114626-00-5](/img/structure/B14299239.png)
2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline is an organic compound with a complex structure that includes a nitrophenyl group and a butadiyne linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline typically involves the coupling of a nitrophenyl acetylene with an aniline derivative. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroaniline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Nitroaniline derivatives.
Reduction: Aminoaniline derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
科学的研究の応用
2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the butadiyne linkage provides structural rigidity and electronic properties.
類似化合物との比較
Similar Compounds
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Another compound with a butadiyne linkage, but with different substituents.
N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]phenyl}octadecanamide: A structurally similar compound with an additional octadecanamide group.
Uniqueness
2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline is unique due to its specific combination of a nitrophenyl group and a butadiyne linkage, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring specific electronic characteristics and structural stability.
特性
CAS番号 |
114626-00-5 |
|---|---|
分子式 |
C16H10N2O2 |
分子量 |
262.26 g/mol |
IUPAC名 |
2-[4-(3-nitrophenyl)buta-1,3-diynyl]aniline |
InChI |
InChI=1S/C16H10N2O2/c17-16-11-4-3-9-14(16)8-2-1-6-13-7-5-10-15(12-13)18(19)20/h3-5,7,9-12H,17H2 |
InChIキー |
NCRGBXFGUDJNJE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C#CC#CC2=CC(=CC=C2)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Octadecylamino)methyl]phosphonic acid](/img/structure/B14299165.png)

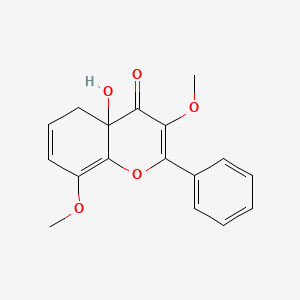
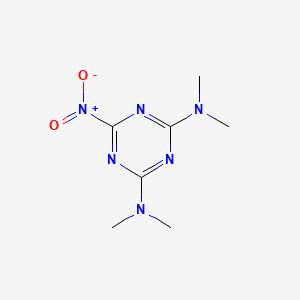
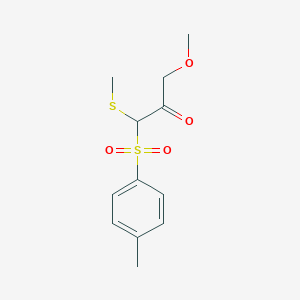
![6-Ethoxy-5H-benzo[7]annulene](/img/structure/B14299201.png)


![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane](/img/structure/B14299213.png)

